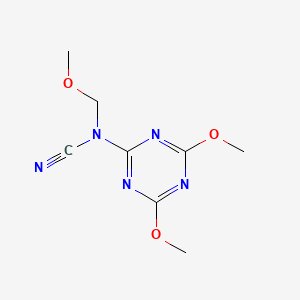

(4,6-dimethoxy-1,3,5-triazin-2-yl)(methoxymethyl)cyanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

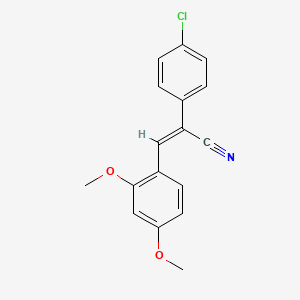

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)(methoxymethyl)cyanamide, also known as DMT-MM , is an organic triazine derivative. It is commonly used as a condensing agent in organic synthesis, particularly for amide formation. The compound facilitates the coupling of carboxylic acids with amines to produce amides in various reactions . Its chemical structure consists of a triazine ring with methoxy and cyanamide functional groups.

Synthesis Analysis

The synthesis of DMT-MM typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine-2-amine with formaldehyde (methanol) to form the methoxymethyl derivative. Subsequent treatment with cyanamide leads to the desired compound. The overall synthetic pathway ensures the introduction of the triazine ring and the methoxymethyl group .

Molecular Structure Analysis

The molecular formula of DMT-MM is C10H17N4O3 . Its molecular weight is approximately 276.72 g/mol. The compound contains a positively charged nitrogen atom due to the presence of the triazine ring and the methoxymethyl group. The chloride counterion balances the charge .

Chemical Reactions Analysis

DMT-MM serves as an efficient reagent for amide coupling reactions. It activates carboxylic acids by forming an active intermediate, which then reacts with amines to yield amides. This process is widely used in peptide synthesis and other organic transformations .

Mecanismo De Acción

The mechanism of DMT-MM involves the nucleophilic attack of the amine on the activated carboxylic acid intermediate. The triazine ring facilitates the formation of the amide bond. The methoxymethyl group enhances the reactivity of the intermediate, promoting efficient coupling reactions .

Direcciones Futuras

Research on DMT-MM continues to explore its applications beyond amide coupling. Investigating novel synthetic methodologies, optimizing reaction conditions, and exploring its use in other chemical transformations are potential future directions.

Propiedades

IUPAC Name |

(4,6-dimethoxy-1,3,5-triazin-2-yl)-(methoxymethyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c1-14-5-13(4-9)6-10-7(15-2)12-8(11-6)16-3/h5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWDPWSZHGLVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN(C#N)C1=NC(=NC(=N1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,6-Dimethoxy-1,3,5-triazin-2-yl)(methoxymethyl)cyanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)

![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)

![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5759622.png)

![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)

![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)